molecular formula C15H22O3 B13332958 Methyl 2-(4-(4-hydroxybutyl)phenyl)-2-methylpropanoate

Methyl 2-(4-(4-hydroxybutyl)phenyl)-2-methylpropanoate

Cat. No.: B13332958
M. Wt: 250.33 g/mol
InChI Key: ZLIAULMTSAIUBN-UHFFFAOYSA-N
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Description

Methyl 2-(4-(4-hydroxybutyl)phenyl)-2-methylpropanoate is an organic compound with the molecular formula C14H20O3. This compound is characterized by the presence of a hydroxybutyl group attached to a phenyl ring, which is further connected to a methylpropanoate moiety. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

methyl 2-[4-(4-hydroxybutyl)phenyl]-2-methylpropanoate

InChI

InChI=1S/C15H22O3/c1-15(2,14(17)18-3)13-9-7-12(8-10-13)6-4-5-11-16/h7-10,16H,4-6,11H2,1-3H3

InChI Key

ZLIAULMTSAIUBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)CCCCO)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(4-hydroxybutyl)phenyl)-2-methylpropanoate typically involves the esterification of 4-(4-hydroxybutyl)phenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(4-hydroxybutyl)phenyl)-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: 4-(4-carboxybutyl)phenylacetic acid.

    Reduction: 4-(4-hydroxybutyl)phenylmethanol.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Methyl 2-(4-(4-hydroxybutyl)phenyl)-2-methylpropanoate is used in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving the interaction of small molecules with biological macromolecules.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(4-(4-hydroxybutyl)phenyl)-2-methylpropanoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxybutyl group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-(4-hydroxybutyl)phenyl)acetate: Similar structure but with an acetate group instead of a methylpropanoate group.

    Methyl 2-(4-(4-hydroxybutyl)phenyl)butanoate: Similar structure but with a butanoate group instead of a methylpropanoate group.

Uniqueness

Methyl 2-(4-(4-hydroxybutyl)phenyl)-2-methylpropanoate is unique due to the presence of the methylpropanoate group, which imparts different chemical properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

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